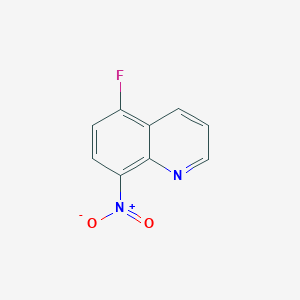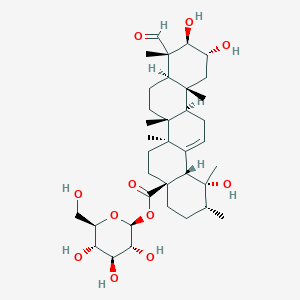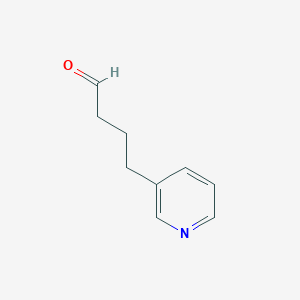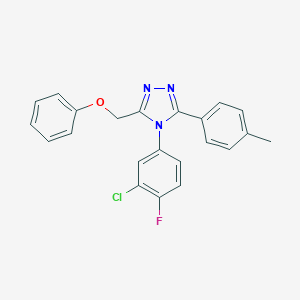![molecular formula C11H16N4O2S B132391 N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine CAS No. 152382-67-7](/img/structure/B132391.png)
N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine, also known as MPTP, is a chemical compound that has been used extensively in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it an important tool for understanding the mechanisms of action of various biological systems.
作用机制
N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine is converted to the toxic metabolite 1-methyl-4-phenylpyridinium (MPP+) by the enzyme monoamine oxidase B (MAO-B). MPP+ is then taken up by dopaminergic neurons through the dopamine transporter, where it inhibits mitochondrial complex I, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine are primarily related to its ability to inhibit mitochondrial complex I. This results in the selective destruction of dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms in animal models. N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine has also been shown to have neurotoxic effects in other regions of the brain and to cause liver damage.
实验室实验的优点和局限性
One advantage of using N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine in lab experiments is its ability to create animal models of Parkinson's disease, which can be used to study the disease and develop new treatments. However, the use of N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine is limited by its toxicity and potential for off-target effects. Careful dosing and monitoring are necessary to ensure that the desired effects are achieved without causing harm to the animals or researchers.
未来方向
For research on N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine include further investigation of its mechanism of action and potential therapeutic uses. In addition, new compounds that selectively target mitochondrial complex I without causing off-target effects are being developed, which may provide a safer alternative to N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine for studying Parkinson's disease. Finally, the use of N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine in combination with other compounds is being explored as a potential treatment for other neurodegenerative diseases.
合成方法
The synthesis of N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine involves the reaction of 2-aminopyridine with 2-bromo-3-methylbutan-2-ol, followed by the reaction with thionyl chloride and subsequent reaction with 1,2,4-thiadiazine-3,5-dione. The final product is obtained through recrystallization.
科学研究应用
N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine has been used in scientific research to study the mechanisms of action of various biological systems. It has been shown to be a potent inhibitor of mitochondrial complex I, leading to the selective destruction of dopaminergic neurons in the substantia nigra of the brain. This property has been used to create animal models of Parkinson's disease, which has helped to advance our understanding of the disease and develop new treatments.
属性
CAS 编号 |
152382-67-7 |
|---|---|
产品名称 |
N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine |
分子式 |
C11H16N4O2S |
分子量 |
268.34 g/mol |
IUPAC 名称 |
N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-imine |
InChI |
InChI=1S/C11H16N4O2S/c1-7(2)8(3)13-11-14-9-4-5-12-6-10(9)18(16,17)15-11/h4-8H,1-3H3,(H2,13,14,15) |
InChI 键 |
XWCFBKQZEWEFOD-UHFFFAOYSA-N |
手性 SMILES |
CC(C)C(C)NC1=NS(=O)(=O)C2=C(N1)C=CN=C2 |
SMILES |
CC(C)C(C)N=C1NC2=C(C=NC=C2)S(=O)(=O)N1 |
规范 SMILES |
CC(C)C(C)NC1=NS(=O)(=O)C2=C(N1)C=CN=C2 |
同义词 |
BPDZ 44 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



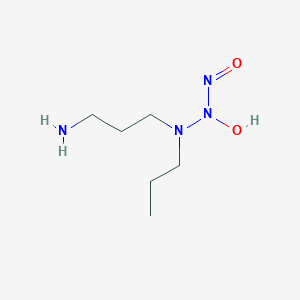

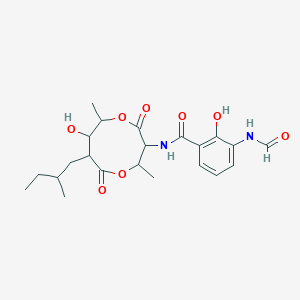
![1-(5-Methyl-6-oxabicyclo[3.1.0]hexan-1-yl)ethanone](/img/structure/B132321.png)


![5-acetamido-2-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4-dihydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B132331.png)
